
2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
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Overview
Description
2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3,4-dimethoxybenzaldehyde and 2-aminobenzamide.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde is condensed with 2-aminobenzamide in the presence of a suitable catalyst, such as acetic acid, to form the quinazolinone core.
Pyrrolidine Substitution: The resulting quinazolinone intermediate is then reacted with pyrrolidine under reflux conditions to introduce the pyrrolidinyl group at the 6-position of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinazolinone structures.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-4(3H)-quinazolinone: Lacks the pyrrolidinyl group at the 6-position.
6-(1-Pyrrolidinyl)-4(3H)-quinazolinone: Lacks the 3,4-dimethoxyphenyl group.
2-Phenyl-6-(1-pyrrolidinyl)-4(3H)-quinazolinone: Lacks the methoxy groups on the phenyl ring.
Uniqueness
2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone is unique due to the presence of both the 3,4-dimethoxyphenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its overall biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-8-5-13(11-18(17)26-2)19-21-16-7-6-14(23-9-3-4-10-23)12-15(16)20(24)22-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWUESTWVSDUFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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